Superior NOP Receptor Binding Affinity Compared to Key Agonists Ro 64-6198 and SCH 221510
MCOPPB trihydrochloride exhibits a binding affinity (pKi) for the human NOP receptor that is numerically superior to several established NOP agonists when compared under similar experimental conditions. In a direct comparative study, MCOPPB demonstrated a pKi of 10.07 ± 0.01 [1]. In contrast, the well-known NOP agonist Ro 64-6198 has a reported pKi of approximately 9.4 (converted from a Ki of ~0.39 nM) [2]. The agonist SCH 221510, while also high-affinity, has a reported Ki of 0.3 nM (pKi ≈ 9.5) [3]. This difference in primary receptor affinity establishes MCOPPB as a higher-potency tool compound at the target engagement level.
| Evidence Dimension | NOP Receptor Binding Affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 10.07 ± 0.01 |
| Comparator Or Baseline | Ro 64-6198: Ki ≈ 0.39 nM (pKi ≈ 9.4); SCH 221510: Ki = 0.3 nM (pKi ≈ 9.5) |
| Quantified Difference | MCOPPB exhibits >4-fold higher affinity than Ro 64-6198 and >3.7-fold higher affinity than SCH 221510 based on Ki values. |
| Conditions | Radioligand binding assays using human NOP receptors expressed in HEK293 cells or CHO cell membranes. |
Why This Matters
Higher affinity enables more potent target engagement at lower concentrations, reducing potential off-target effects and conserving valuable compound.
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- [2] Wichmann J, Adam G, Röver S, et al. The pharmacology of Ro 64-6198, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity. CNS Drug Rev. 2002;8(1):83-99. doi:10.1111/j.1527-3458.2002.tb00214.x. View Source
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